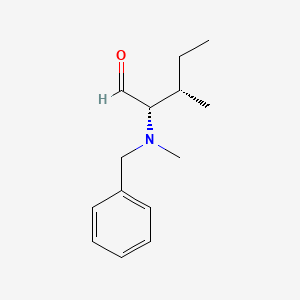
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H10Cl2O3. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl ester group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate typically involves the esterification of (2,3-Dichloro-4-methoxyphenyl)acetic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: (2,3-Dichloro-4-methoxyphenyl)acetic acid.
Reduction: (2,3-Dichloro-4-methoxyphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release (2,3-Dichloro-4-methoxyphenyl)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenoxy)acetic acid ethyl ester .
- 2-Methoxyphenylacetic acid .
Ethacrynic acid: (2,3-Dichloro-4-[2-methylenebutyryl]phenoxy)acetic acid.
Uniqueness
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H10Cl2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3 |
InChI Key |
LZWILJSSTXMWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


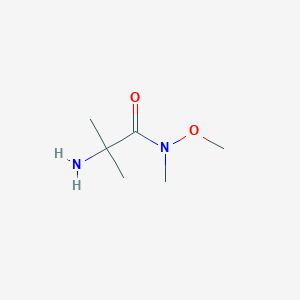


![4-[(dimethylamino)methyl]cyclohexan-1-one](/img/structure/B8671737.png)
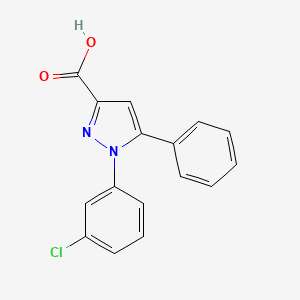
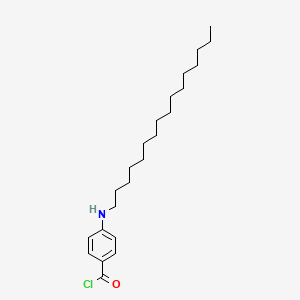
![4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B8671766.png)

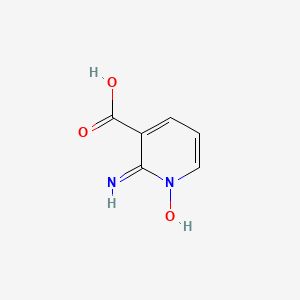
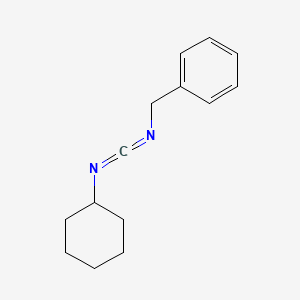
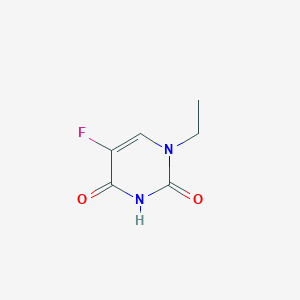
![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
